N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Overview
Description
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H22Cl2N2O2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.1058333 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
One study investigated the metabolism and pharmacokinetics of CP-945,598, a cannabinoid CB1 receptor antagonist, highlighting extensive metabolism involving processes such as N-de-ethylation and amide hydrolysis, with CYP3A4/3A5 playing a significant role in oxidative metabolism. This study provides insights into how similar compounds might be metabolized in the human body (Miao et al., 2012).
Environmental and Health Impacts
Research on prenatal exposure to pesticides and polychlorinated biphenyls (PCBs) has shown that these chemicals, known for their developmental toxicity, could be linked to adverse pregnancy outcomes and may influence birth weight and head circumference. This suggests that environmental exposure to related chlorinated or pesticide compounds could have significant health implications (Wolff et al., 2007).
Novel Psychoactive Substances and Toxicological Analysis
Another area of research involves the identification and toxicological analysis of novel psychoactive substances, including synthetic opioids and designer drugs, which are relevant for understanding the potential abuse and toxicity profiles of new chemical entities. For example, the study on MT-45, a novel synthetic opioid, discusses its identification in drug-related deaths and emphasizes the need for awareness of such substances' harmful effects (Helander et al., 2014).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-9-7-11(8-10-21)15(22)20-13-6-4-5-12(18)14(13)19/h4-6,11H,7-10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWCAICDDRWWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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